阿卡波糖杂质 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

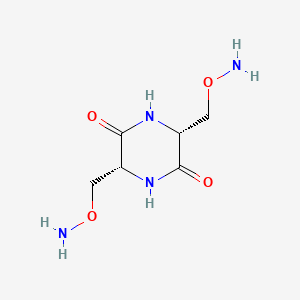

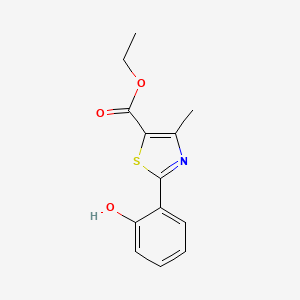

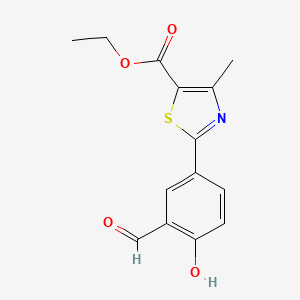

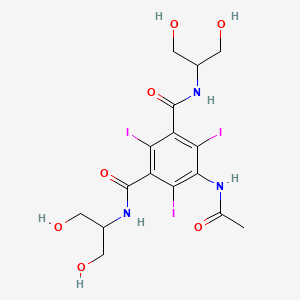

Acarbose Impurity A, also known as Acarbose USP impurity A or Acarbose D-Fructose Impurity, is a complex oligosaccharide . Its chemical name is O-4,6-Dideoxy-4-[[ (1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose .

Synthesis Analysis

The synthesis of Acarbose Impurity A involves several steps. GDP-valienol is derived from valienol 7-phosphate, catalyzed by three cyclitol modifying enzymes . O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose is produced from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose by the glycosyltransferase AcbI . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .Molecular Structure Analysis

The molecular structure of Acarbose Impurity A is complex. It is a pentasaccharide differing from acarbose in the number and nature of sugar subunits in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Acarbose Impurity A are complex and involve several enzymes. The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS .科学研究应用

杂质分析和表征

- 阿卡波糖原料药杂质分析采用集成的液相色谱-核磁共振和液相色谱-质谱方法,用于在线分离和阐明药物产品的结构。这种方法有助于识别阿卡波糖样品中存在的成分,包括已知和未知的杂质。一种被识别的未知化合物是一种戊糖,其糖亚基的数量和性质与阿卡波糖不同 (Novak 等,2005)。

提高产量和减少杂质形成

- 发现向放线菌犹他菌 ZJB-08196 的微生物发酵过程中添加有效胺可以提高阿卡波糖的产量,同时减少杂质 C 的生成。这种方法显著增加了阿卡波糖滴度,并提高了阿卡波糖与杂质 C 的比例,这表明了一种优化阿卡波糖生产的直接策略 (薛等,2013)。

缓蚀

- 研究了阿卡波糖作为酸性介质中低碳钢腐蚀的绿色缓蚀剂。该研究利用了实验和计算技术,包括分子动力学模拟和密度泛函理论,来证明其缓蚀效率。阿卡波糖作为一种混合型缓蚀剂,在防止腐蚀方面具有可观的效率,表明其在材料科学中的潜在应用 (巴希尔等,2020)。

萃取和分离技术

- 超滤和纳滤膜用于从发酵液中分离和提取阿卡波糖。此过程包括通过超滤去除杂质,然后通过纳滤对溶液进行脱盐和浓缩。这种方法显著提高了阿卡波糖的浓度和提取率,突出了阿卡波糖生产的有效提取工艺 (薛群,2011)。

作用机制

Acarbose Impurity A, like acarbose, is an α-glucosidase inhibitor. It acts by competitively inhibiting the activity of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase . This results in delayed carbohydrate digestion, prolonged overall carbohydrate digestion time, and reduced glucose absorption .

安全和危害

While specific safety and hazards information for Acarbose Impurity A is not available, acarbose, the parent compound, is generally safe but should be handled with care to avoid dust formation and contact with skin, eyes, or clothing . It is also recommended to use personal protective equipment and ensure adequate ventilation .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Acarbose Impurity A can be achieved through a multi-step process involving the use of starting materials such as D-glucose, D-mannose, and D-fructose. The synthesis pathway involves the protection and deprotection of functional groups, as well as the use of various reagents and catalysts to facilitate the desired reactions.", "Starting Materials": [ "D-glucose", "D-mannose", "D-fructose", "Acetic anhydride", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Methanesulfonic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Triethylamine", "N,N-dimethylformamide", "Ethyl acetate", "Toluene", "Diethyl ether" ], "Reaction": [ "Protection of D-glucose with acetic anhydride to form the acetyl derivative", "Reduction of D-glucose acetyl derivative with sodium borohydride to form the corresponding alcohol", "Protection of D-mannose and D-fructose with methanesulfonic acid to form the mesylate derivatives", "Deprotection of D-mannose and D-fructose mesylate derivatives with sodium hydroxide to form the corresponding alcohols", "Coupling of D-glucose alcohol with D-mannose alcohol using triethylamine and N,N-dimethylformamide to form a disaccharide", "Reduction of disaccharide with sodium cyanoborohydride to form the corresponding alcohol", "Protection of the alcohol with acetic anhydride to form the acetyl derivative", "Deprotection of the acetyl derivative with methanol and hydrogen chloride to form Acarbose Impurity A" ] } | |

CAS 编号 |

1013621-79-8 |

分子式 |

C25H43NO18 |

分子量 |

645.62 |

外观 |

White to Off-White Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)yranosyl-(1?4)-O-a-D-)-D-fructose; Acarbose D-Fructose Impurit |

产品来源 |

United States |

Q & A

A: The study found that adding validamine during the fermentation of Actinoplanes utahensis ZJB-08196 significantly increased acarbose production and decreased the concentration of "impurity C." [] Specifically, acarbose titer increased by 85.6% and the acarbose/impurity C ratio improved by 152.9% compared to control experiments. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。